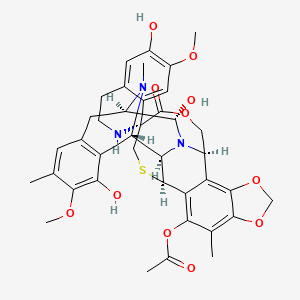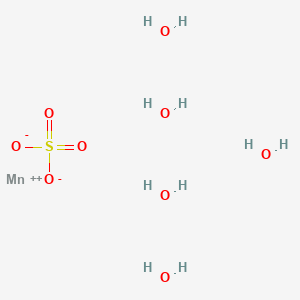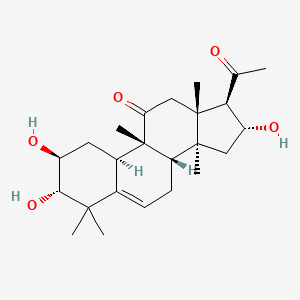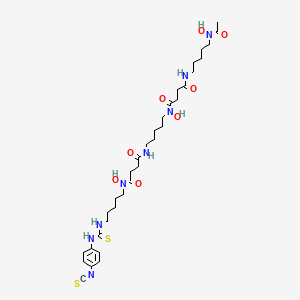
Unii-tmk6ND3qjh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the UNII code “TMK6ND3QJH” is known as BERDOXAM . It is a chemical substance that has been recorded in the databases of the National Institutes of Health and the U.S. Department of Health & Human Services .
Molecular Structure Analysis
BERDOXAM has a molecular formula of C33H52N8O8S2 and a molecular weight of 752.95 . It is achiral, meaning it does not have a non-superimposable mirror image. The compound does not have any defined stereocenters or E/Z centers, and it does not exhibit optical activity .科学的研究の応用
Cancer Theranostics
Berdoxam is used in the development of theranostic agents for cancer treatment. Theranostics is an emerging field that combines therapeutic and diagnostic capabilities into a single agent. Berdoxam, when conjugated with antibodies, allows for the systematic integration of targeted diagnostics and therapeutics, which is crucial for precision medicine . This approach helps in stratifying patients, assessing treatment response, and improving overall treatment outcomes.
PET Imaging in Oncology
In oncology, Berdoxam is utilized for positron emission tomography (PET) imaging . It is particularly effective when labeled with zirconium-89 (89Zr), a radionuclide with a long half-life suitable for evaluating the in vivo distribution of monoclonal antibodies . This application is significant for monitoring antibody-based cancer therapies, imaging target expression, and detecting tumors.
Immunotherapy Monitoring
Berdoxam plays a role in monitoring the effects of immunotherapies. For instance, it has been used to study the distribution of CD8-expressing cells, such as cytotoxic T cells, in patients with B-cell non-Hodgkin lymphoma undergoing treatment with glofitamab, a bispecific monoclonal antibody . This application is vital for understanding tumor immunobiology and guiding therapy.
Multimodal Imaging
The compound is instrumental in multimodal imaging techniques, which enhance tumor localization. Berdoxam is used to develop agents for real-time non-invasive targeted PET imaging and fluorescence-guided surgery . This dual functionality is particularly beneficial in the surgical management of cancers like colorectal cancer.
Cerenkov Radiation Energy Amplification
A novel application of Berdoxam is in a “missile-detonation” strategy for cancer theranostics, where it acts as a CR energy receiver/missile to target tumors. Subsequently, a low dose of 89Zr-labeled Berdoxam is administered as a CR energy donor/detonator, allowing for visualization and quantification by various imaging techniques .
Linker for Antibody Conjugation
Berdoxam serves as a linker to connect antibodies to materials, which is a fundamental step in creating antibody-drug conjugates for targeted therapy . This application is crucial for the development of personalized medicine approaches.
Radiopharmaceutical Development
In radiopharmaceutical research, Berdoxam is used for chelating radionuclides to antibodies or other targeting molecules. This is essential for the development of new diagnostic and therapeutic radiopharmaceuticals .
Predictive Biomarker Research
Lastly, Berdoxam is involved in research to develop predictive biomarkers for therapy efficacy. It is used in studies to understand the intratumoral presence of immune cells and their changes with treatment, which can serve as important predictive biomarkers for cancer therapy .
作用機序
Target of Action
Berdoxam, also known as p-SCN-Bn-deferoxamine or Unii-tmk6ND3qjh, primarily targets the CD8 receptor on human T cells . CD8+ T cells are the most powerful effectors in immune responses in infection, cancer, and autoimmunity, including transplant rejection .
Mode of Action
Berdoxam is an 80-kD anti-CD8 minibody with high affinity to the CD8 glycoprotein . It binds to the CD8 receptor on human T cells , enabling quantitative, non-invasive PET imaging of CD8+ cells in patients . This interaction allows for the tracking of CD8+ T cells, providing a systemic and local view of the tumor microenvironment .
Biochemical Pathways
The binding of Berdoxam to CD8+ T cells influences the distribution of these cells, affecting various biochemical pathways. The compound has been used in various trials to understand the immune response and memory in patients with different conditions . It has been particularly useful in oncology, where it has helped in understanding the tumor and its microenvironment .
Pharmacokinetics
Berdoxam is administered as an infusion at a fixed dose of 37 MBq (1.5 mg protein), and PET/CT scans are performed 24 hours post-infusion . The tracer uptake is detected in CD8 rich tissues (e.g., spleen, bone marrow, lymph nodes) and clearance organs (liver, kidney, intestine) . No difference in serum clearance of Berdoxam was observed between baseline and on-treatment infusions .
Result of Action
The binding of Berdoxam to CD8+ T cells allows for the visualization of these cells, providing valuable information about the immune status of a patient . This can help measure the efficacy of immunotherapies and predict patient outcomes . In oncology, it has been used to correlate the PET signal with radiologic and pathologic response to a range of treatments .
Action Environment
The action of Berdoxam can be influenced by various environmental factors. For instance, the distribution of CD8+ T cells can change over time, which can be captured through dynamic scans immediately after administration as well as delayed imaging . The compound has been used in various clinical contexts, administration and acquisitions methods, post-processing analyses, dosimetry, as well as clinical use cases and indications .
特性
IUPAC Name |
N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-isothiocyanatophenyl)carbamothioylamino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52N8O8S2/c1-26(42)39(47)22-8-2-5-19-34-29(43)15-17-31(45)40(48)23-9-3-6-20-35-30(44)16-18-32(46)41(49)24-10-4-7-21-36-33(51)38-28-13-11-27(12-14-28)37-25-50/h11-14,47-49H,2-10,15-24H2,1H3,(H,34,43)(H,35,44)(H2,36,38,51) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAYEVATSBINBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=S)NC1=CC=C(C=C1)N=C=S)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52N8O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1222468-90-7 |
Source


|
| Record name | Berdoxam [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222468907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BERDOXAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMK6ND3QJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4S)-4-[[(4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide](/img/structure/B1264443.png)
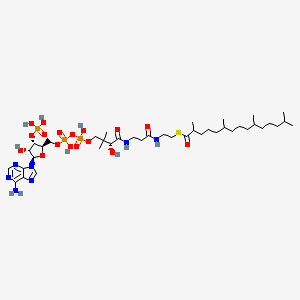
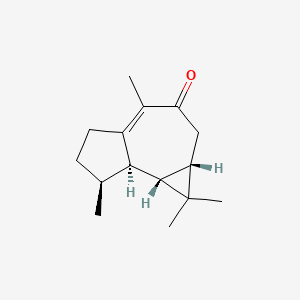
![(2S,4S)-2-amino-5-[[(3R,4R,7S,10S,11S)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1264451.png)
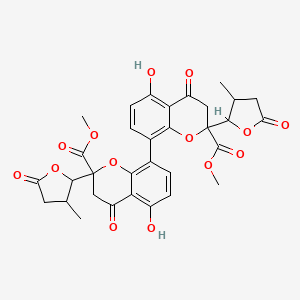
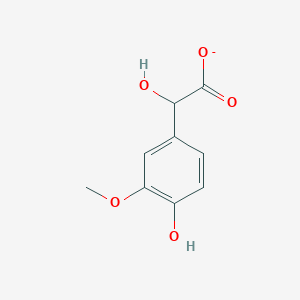
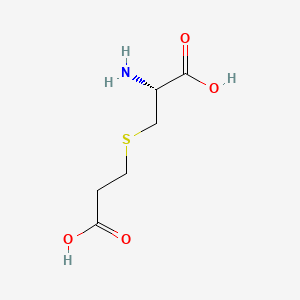

![methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1264456.png)
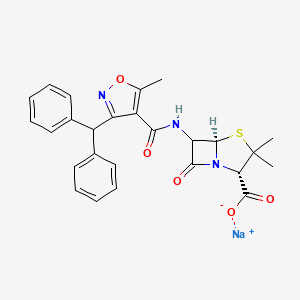
![Sodium 3-[(4E)-4-[(2E,4Z)-4-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-buten-1-ylidene]-1(4H)-quinolinyl]-1-propanesulfonate](/img/structure/B1264459.png)
